molecular formula C14H11FO2 B3110190 (4-Fluoro-3-methoxyphenyl)(phenyl)methanone CAS No. 178609-71-7

(4-Fluoro-3-methoxyphenyl)(phenyl)methanone

Cat. No.: B3110190
CAS No.: 178609-71-7
M. Wt: 230.23 g/mol
InChI Key: OIRMXXULWFVGMG-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methoxyphenyl)(phenyl)methanone is a benzophenone derivative characterized by a ketone group bridging two aromatic rings: a phenyl group and a 4-fluoro-3-methoxyphenyl group. Benzophenones are known for their diverse biological activities, including anti-fungal, anti-inflammatory, and chemotherapeutic properties, which are influenced by substituent patterns on the aromatic rings .

Properties

IUPAC Name

(4-fluoro-3-methoxyphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-13-9-11(7-8-12(13)15)14(16)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRMXXULWFVGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60778137
Record name (4-Fluoro-3-methoxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60778137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178609-71-7
Record name (4-Fluoro-3-methoxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60778137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methoxyphenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-fluoro-3-methoxybenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.

Another method involves the Suzuki-Miyaura cross-coupling reaction, where 4-fluoro-3-methoxyphenylboronic acid is coupled with phenyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed in an organic solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methoxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium fluoride (KF) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols. Substitution reactions can lead to various substituted aromatic compounds.

Scientific Research Applications

(4-Fluoro-3-methoxyphenyl)(phenyl)methanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methoxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, the presence of the fluoro and methoxy groups can influence its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of (4-Fluoro-3-methoxyphenyl)(phenyl)methanone with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Synthesis Method
This compound C₁₄H₁₁FO₂ 242.24 4-Fluoro-3-methoxy, phenyl Not reported Likely Friedel-Crafts acylation
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone C₁₄H₁₁FO₂ 242.24 4-Fluoro, 4-hydroxy-3-methyl Not reported AlCl₃-mediated Friedel-Crafts
4-Fluoro-3-methylacetophenone C₉H₉FO 152.16 4-Fluoro-3-methyl Not reported Friedel-Crafts acylation
(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone C₁₂H₉FO₂ 216.20 4-Fluoro-3-methyl, furan-2-yl Not reported Not specified
1-(4-Hydroxy-3-methoxyphenyl)-2-(3-nitrophenoxy)ethanone C₁₅H₁₂NO₇ 318.26 4-hydroxy-3-methoxy, 3-nitrophenoxy Not reported AlCl₃-mediated synthesis

Key Observations :

  • The title compound shares its molecular formula (C₁₄H₁₁FO₂) with (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone , highlighting the impact of substituent type (methoxy vs. hydroxy-methyl) on properties.
  • Compared to 4-Fluoro-3-methylacetophenone , the methoxy group in the title compound increases molecular weight and polarity.

Crystallographic and Intermolecular Interactions

  • Dihedral Angles: In (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone, the angle between phenyl rings is 57.45°, stabilizing the crystal lattice via O–H⋯O hydrogen bonds .
  • Conformational Effects : Substituents like methoxy groups influence torsion angles (e.g., O–C–C–C = -141.1°), affecting molecular packing and solubility .

Biological Activity

The compound (4-Fluoro-3-methoxyphenyl)(phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, analgesic, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure

The molecular structure of this compound features a fluorine atom and a methoxy group attached to a phenyl ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity . The presence of halogen and methoxy groups often enhances the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymatic pathways. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains.

Analgesic Effects

Analgesic properties have been suggested for this compound based on its structural analogs. Compounds with similar configurations have demonstrated efficacy in pain relief through mechanisms such as modulation of pain receptors or inhibition of inflammatory mediators.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, derivatives with similar structures have reported IC50 values in the low micromolar range against breast and prostate cancer cell lines, indicating their effectiveness as potential therapeutic agents .

Study 1: Anticancer Activity Evaluation

A study conducted on a series of phenylmethanone derivatives, including this compound, assessed their antiproliferative effects against multiple cancer cell lines. The results demonstrated that certain derivatives achieved over 80% inhibition in MDA-MB-468 breast cancer cells at concentrations below 10 µM .

CompoundCell Line% InhibitionIC50 (µM)
AMDA-MB-46884.83%0.87
BPC-390.47%0.67
CHCT-11681.58%0.80

Another investigation focused on the mechanism by which this compound exerts its anticancer effects. Molecular docking studies revealed that the compound binds effectively to key enzymes involved in cancer cell signaling pathways, such as EGFR and Src kinases, leading to reduced cell viability and increased apoptosis rates in treated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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